- JAK PI3K/mTOR inhibitors combination therapy, World Intellectual Property Organization, , ,
Cas no 941685-37-6 (Ruxolitinib (S enantiomer))
Ruxolitinib (S enantiomer) structure
Product Name:Ruxolitinib (S enantiomer)
Número CAS:941685-37-6
MF:C17H18N6
Megavatios:306.365022182465
MDL:MFCD13184797
CID:1064064
PubChem ID:50878566
Update Time:2025-06-13
Ruxolitinib (S enantiomer) Propiedades químicas y físicas
Nombre e identificación
-
- (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- S-Ruxolitinib (INCB018424)
- (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (ent-Ruxolitinib)
- (3S)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
- (S)-Ruxolitinib
- INCB18424
- INCB-18424
- S-Ruxolitinib
- Ruxolitinib (S enantiomer)
- (βS)-β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile (ACI)
- INCB 18424
- (betaS)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile
- F85017
- (3S)-3-CYCLOPENTYL-3-(4-{7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRAZOL-1-YL)PROPANENITRILE
- s2902
- CHEMBL1287854
- Ruxolitinib, S-
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (betaS)-
- (3S)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
- AKOS005145906
- MS-24437
- CCG-265007
- 941685-37-6
- HY-50856A
- WVA83G6MCW
- Ruxolitinib S enantiomer
- BCP15524
- SW220207-1
- EX-A4005
- AC-30902
- BDBM50557386
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (betaS)
- DTXSID30678918
- (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- SCHEMBL99225
- BRD-K19601669-001-03-5
- ruxolitinib-(S)
- DB-309925
- S-INCB18424
-
- MDL: MFCD13184797
- Renchi: 1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m0/s1
- Clave inchi: HFNKQEVNSGCOJV-HNNXBMFYSA-N
- Sonrisas: [C@H](C1CCCC1)(N1N=CC(C2N=CN=C3NC=CC=23)=C1)CC#N
Atributos calculados
- Calidad precisa: 306.15929460g/mol
- Masa isotópica única: 306.15929460g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 4
- Complejidad: 453
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.1
- Superficie del Polo topológico: 83.2Ų
Propiedades experimentales
- Denso: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
- Disolución: Insuluble (5.5E-3 g/L) (25 ºC),
Ruxolitinib (S enantiomer) Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ruxolitinib (S enantiomer) PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18282-5mg |
S-Ruxolitinib (INCB018424) |
941685-37-6 | 98% | 5mg |
¥1457.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18282-10mg |
S-Ruxolitinib (INCB018424) |
941685-37-6 | 98% | 10mg |
¥2128.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18282-50mg |
S-Ruxolitinib (INCB018424) |
941685-37-6 | 98% | 50mg |
¥5863.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18282-200mg |
S-Ruxolitinib (INCB018424) |
941685-37-6 | 98% | 200mg |
¥10974.00 | 2023-09-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-5 mg |
S-Ruxolitinib |
941685-37-6 | 99.79% | 5mg |
¥708.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-10 mg |
S-Ruxolitinib |
941685-37-6 | 99.79% | 10mg |
¥1023.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-50 mg |
S-Ruxolitinib |
941685-37-6 | 99.79% | 50mg |
¥2553.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-100 mg |
S-Ruxolitinib |
941685-37-6 | 99.79% | 100MG |
¥4083.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-1 mL * 10 mM (in DMSO) |
S-Ruxolitinib |
941685-37-6 | 99.79% | 1 mL * 10 mM (in DMSO) |
¥708.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S78940-10mg |
Ruxolitinib (S enantiomer) |
941685-37-6 | 10mg |
¥6138.0 | 2021-09-07 |
Ruxolitinib (S enantiomer) Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referencia
- Topical formulation comprising (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 - 30 °C; 2 - 3 h, 30 - 35 °C
Referencia
- A novel process for the preparation of ruxolitinib phosphate, India, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, rt → 100 °C
Referencia
- Preparation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase 2 inhibitors and degraders for treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referencia
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor and/or a JAK-2 inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referencia
- Preparation of pyrrolopyrimidine derivatives as Janus kinase inhibitors for treatment of dry eye and other eye related diseases, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,
Ruxolitinib (S enantiomer) Raw materials
- 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine
- (3S)-3-cyclopentyl-3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- (βS)-β-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile
- Methanesulfonic acid, 1,1,1-trifluoro-, 7H-pyrrolo[2,3-d]pyrimidin-4-yl ester
Ruxolitinib (S enantiomer) Preparation Products
Ruxolitinib (S enantiomer) Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:941685-37-6)Ruxolitinib (S enantiomer)
Número de pedido:A905461
Estado del inventario:in Stock
Cantidad:50mg/100mg/250mg
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:20
Precio ($):188.0/339.0/579.0
Correo electrónico:sales@amadischem.com
Xiantao Lizhao Pharmaceutical Technology Co., Ltd
Miembros de la medalla de oro
(CAS:941685-37-6)ruxolitinib
Número de pedido:LZ0192
Estado del inventario:in Stock
Cantidad:100mg
Pureza:98%
Información sobre precios actualizada por última vez:Tuesday, 6 January 2026 10:11
Precio ($):inquiry
Correo electrónico:1010771219@qq.com
Ruxolitinib (S enantiomer) Literatura relevante
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
941685-37-6 (Ruxolitinib (S enantiomer)) Productos relacionados
- 1092939-17-7(Ruxolitinib phosphate)
- 952519-83-4(4-(1-(Hexan-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine)
- 1092973-96-0(1H-Pyrazole-1-propanenitrile, beta-(3-oxocyclopentyl)-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-)
- 1160597-27-2(4-[1-(1-cyclopentylbut-3-ynyl)pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine)
- 1092939-15-5(Caspase3-Inhibitor BOC-D-FMK)
- 1315607-85-2(1H-Pyrazole-1-propanenitrile, β-(2-hydroxycyclopentyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (βR)-)
- 1092973-94-8(1H-Pyrazole-1-propanenitrile, beta-(3-hydroxycyclopentyl)-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-)
- 1236033-03-6(Ruxolitinib N-Methanol)
- 1092939-16-6((betaR)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile sulfate)
- 941678-49-5(Ruxolitinib)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:941685-37-6)Ruxolitinib (S enantiomer)
Pureza:99%/99%/99%
Cantidad:50mg/100mg/250mg
Precio ($):188.0/339.0/579.0
Xiantao Lizhao Pharmaceutical Technology Co., Ltd
(CAS:941685-37-6)ruxolitinib
Pureza:98%
Cantidad:100mg
Precio ($):Informe